molecular formula C6H8N2O B12879607 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine

4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine

Cat. No.: B12879607
M. Wt: 124.14 g/mol
InChI Key: AIYOGZVLDMATMC-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with pyrrolidin-2-one, which undergoes a series of reactions to form the desired compound. The process includes steps such as condensation, cyclization, and reduction, often using reagents like dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of catalysts to enhance reaction efficiency. Specific details on industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert the compound into more reactive intermediates.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydroisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as a gamma-aminobutyric acid (GABA) receptor agonist, preferentially activating delta-subunit-containing GABA receptors . This interaction modulates neuronal excitability and has implications for its use as a sedative and hypnotic agent.

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine stands out due to its specific ring structure and the ability to undergo a wide range of chemical reactions. Its unique interaction with GABA receptors also differentiates it from other similar compounds, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H8N2O/c1-2-6-5(7-3-1)4-8-9-6/h4,7H,1-3H2

InChI Key

AIYOGZVLDMATMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NO2)NC1

Origin of Product

United States

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